molecular formula C7H8FNOS B1529757 1-fluoro-2-(S-methylsulfonimidoyl)benzene CAS No. 1085526-17-5

1-fluoro-2-(S-methylsulfonimidoyl)benzene

Cat. No. B1529757
M. Wt: 173.21 g/mol
InChI Key: UZVOTLOTIZBCCI-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular structure of 1-fluoro-2-(S-methylsulfonimidoyl)benzene consists of a benzene ring with a fluorine atom and a S-methylsulfonimidoyl group attached to it . The exact structure can be found in various chemical databases .

Scientific Research Applications

  • Fluorescent Material Development : One of the key applications of benzene derivatives, such as 1-fluoro-2-(S-methylsulfonimidoyl)benzene, is in the development of fluorescent materials. These compounds, owing to their aromatic nature, are utilized in creating green fluorophores with high fluorescence emission, photostability, and water solubility. Such compounds, being solid-state emissive and solvent- and pH-independent, are significant in imaging applications and displays, owing to their enhanced spectroscopic signals (Beppu et al., 2015).

  • Groundwater Remediation : Benzene derivatives, including fluorinated versions like 1-fluoro-2-(S-methylsulfonimidoyl)benzene, play a role in environmental science, particularly in groundwater remediation. They are involved in the heat-activated persulfate oxidation of various pollutants, aiding in the feasibility of in-situ groundwater remediation processes (Park et al., 2016).

  • Organic Chemistry Reactions : These compounds are also significant in organic chemistry, where they undergo various reactions. For example, they can smoothly yield corresponding disulfonates when reacted with acyclic olefins. Understanding these reactions is vital for synthetic chemistry, as it opens avenues for creating a variety of chemical structures (Pirkuliev et al., 2001).

  • Solubility Studies : The solubility of such compounds in various solvents is a critical area of study in chemical engineering and formulation science. Research into their solubility in different organic solvents provides insights into their behavior in various mediums, which is crucial for their application in different fields (Qian et al., 2014).

  • Proton Exchange Membranes Development : They are utilized in synthesizing fluorinated sulfonated semi-crystalline poly (arylene ether) copolymers for creating highly conducting and stable proton exchange membranes. These membranes have applications in fields like fuel cells and other energy-related technologies (Kim et al., 2020).

properties

IUPAC Name

(2-fluorophenyl)-imino-methyl-oxo-λ6-sulfane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8FNOS/c1-11(9,10)7-5-3-2-4-6(7)8/h2-5,9H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UZVOTLOTIZBCCI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=N)(=O)C1=CC=CC=C1F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8FNOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401284352
Record name S-(2-Fluorophenyl)-S-methylsulfoximine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401284352
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

173.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2-Fluorophenyl)(imino)methyl-lambda6-sulfanone

CAS RN

1085526-17-5
Record name S-(2-Fluorophenyl)-S-methylsulfoximine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1085526-17-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name S-(2-Fluorophenyl)-S-methylsulfoximine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401284352
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (2-fluorophenyl)(imino)methyl-lambda6-sulfanone
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-fluoro-2-(S-methylsulfonimidoyl)benzene
Reactant of Route 2
1-fluoro-2-(S-methylsulfonimidoyl)benzene
Reactant of Route 3
1-fluoro-2-(S-methylsulfonimidoyl)benzene
Reactant of Route 4
1-fluoro-2-(S-methylsulfonimidoyl)benzene
Reactant of Route 5
1-fluoro-2-(S-methylsulfonimidoyl)benzene
Reactant of Route 6
1-fluoro-2-(S-methylsulfonimidoyl)benzene

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